

Application Notes and Protocols for GSK4028 in In Vivo Animal Studies

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Compound of Interest

Compound Name: GSK4028

Cat. No.: B2980303

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Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5).[1][2][3] In epigenetic research, bromodomains are key "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The inhibition of PCAF/GCN5 bromodomains is a therapeutic strategy being explored for various diseases, including cancer and inflammatory conditions.

GSK4028 is an essential tool for in vivo animal studies involving GSK4027. As a stereoisomer with significantly lower biological activity on the target (pIC₅₀ of 4.9 for **GSK4028** versus 7.4 for GSK4027 on PCAF), it allows researchers to distinguish between on-target effects of PCAF/GCN5 bromodomain inhibition and potential off-target or non-specific effects of the chemical scaffold.[1][4] Therefore, **GSK4028** should be used as a comparator compound in all in vivo experiments designed to evaluate the efficacy and mechanism of action of GSK4027.

It is important to note that while chemical inhibition of PCAF/GCN5 bromodomains with compounds like GSK4027 has been explored, some studies suggest that this inhibition alone may not be sufficient to replicate the biological outcomes of genetic knockdown of these proteins.[1][5] Researchers should consider this when designing their experiments and interpreting their results.

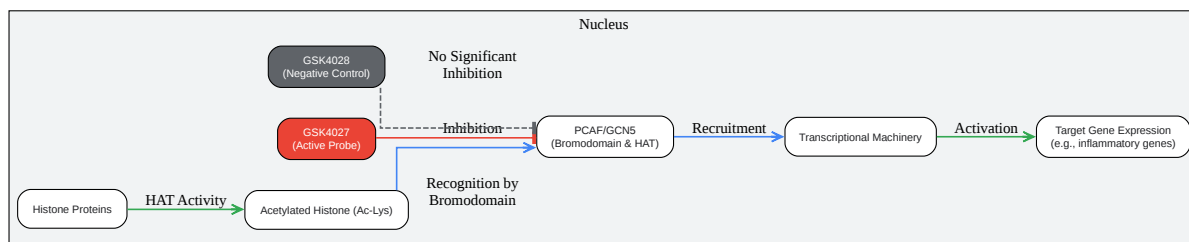
Data Presentation

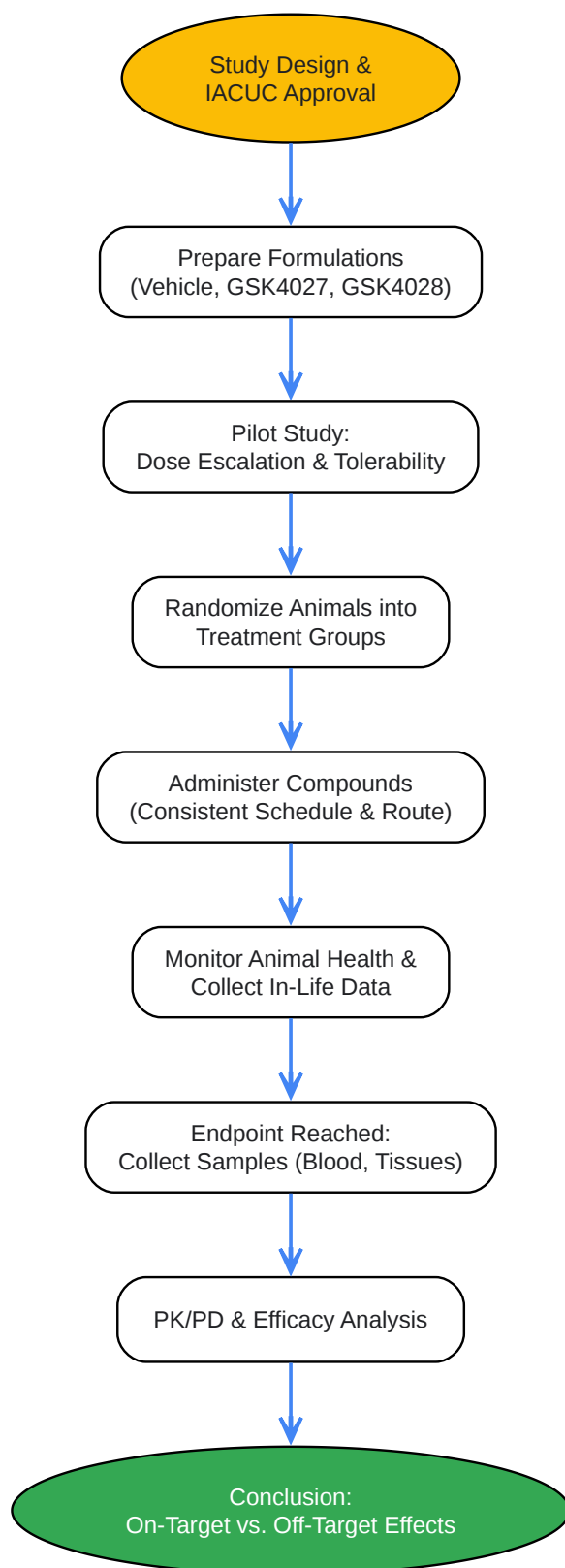
Table 1: In Vitro Potency of **GSK4028** and GSK4027

Compound	Target	Assay Type	pIC50
GSK4028	PCAF/GCN5 Bromodomain	TR-FRET	4.9[1][2]
GSK4027	PCAF Bromodomain	TR-FRET	7.4 ± 0.11[4]
GSK4028	BRD4 BD1	TR-FRET	<4.3[1]
GSK4028	BRD9	TR-FRET	4.5 ± 0.13[1]

Signaling Pathway

The primary signaling pathway influenced by the active probe GSK4027 involves the inhibition of PCAF and GCN5. These are histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene transcription. By binding to acetylated lysine residues on histones, the bromodomains of PCAF/GCN5 facilitate the recruitment of transcriptional machinery to specific gene promoters. Inhibition of this interaction by GSK4027 is expected to alter the expression of genes regulated by these epigenetic readers. **GSK4028**, being the inactive enantiomer, should not significantly perturb this pathway.





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- To cite this document: BenchChem. [Application Notes and Protocols for GSK4028 in In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2980303#gsk4028-for-in-vivo-animal-studies>]

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